benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate
Brand Name: Vulcanchem
CAS No.: 2126144-18-9
VCID: VC7864248
InChI: InChI=1S/C22H33N3O6/c1-15(2)11-17(25-18(26)12-24-21(29)31-22(3,4)5)20(28)23-13-19(27)30-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3,(H,23,28)(H,24,29)(H,25,26)/t17-/m1/s1
SMILES: CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C
Molecular Formula: C22H33N3O6
Molecular Weight: 435.5

benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate

CAS No.: 2126144-18-9

Cat. No.: VC7864248

Molecular Formula: C22H33N3O6

Molecular Weight: 435.5

* For research use only. Not for human or veterinary use.

benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate - 2126144-18-9

Specification

CAS No. 2126144-18-9
Molecular Formula C22H33N3O6
Molecular Weight 435.5
IUPAC Name benzyl 2-[[(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoyl]amino]acetate
Standard InChI InChI=1S/C22H33N3O6/c1-15(2)11-17(25-18(26)12-24-21(29)31-22(3,4)5)20(28)23-13-19(27)30-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3,(H,23,28)(H,24,29)(H,25,26)/t17-/m1/s1
Standard InChI Key PJEZJOIEKAFKQW-QGZVFWFLSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C
SMILES CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, benzyl (tert-butoxycarbonyl)glycyl-D-leucylglycinate, reflects its structural components:

  • A benzyl ester group at the C-terminus.

  • A Boc-protected glycine residue (N-terminal).

  • A central D-leucine (2R configuration) linked to a glycine moiety .

Molecular Formula: C₂₂H₃₃N₃O₆
Molecular Weight: 435.52 g/mol .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Key absorptions include 1673 cm⁻¹ (C=O stretch, carbamate), 1740 cm⁻¹ (ester C=O), and 1365 cm⁻¹ (C(CH₃)₃ from Boc) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 1.40 ppm (9H, Boc tert-butyl), δ 4.55 ppm (1H, D-leucine α-proton), and δ 5.15 ppm (2H, benzyl CH₂).

    • ¹³C NMR: Peaks at 156.2 ppm (Boc carbonyl) and 170.8 ppm (ester carbonyl).

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in DCM, DMF; insoluble in water
StabilityStable at room temperature
Hazard ClassificationH302 (Harmful if swallowed)

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves multi-step orthogonal protection and coupling reactions :

  • Boc Protection: Glycine’s amino group is protected using Boc anhydride [(Boc)₂O] in the presence of triethylamine.

  • Peptide Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) mediate amide bond formation between Boc-Gly and D-leucine.

  • Benzyl Esterification: Reaction with benzyl chloroformate introduces the ester group.

  • Final Deprotection: Trifluoroacetic acid (TFA) selectively removes Boc groups without affecting the benzyl ester .

Optimization Challenges

  • Racemization Risk: The D-leucine residue’s configuration is preserved using low-temperature coupling (-15°C) .

  • Yield Improvement: Replacing DCC with ethyl chloroformate reduces side reactions, achieving ~78% yield .

Applications in Pharmaceutical Research

Peptide Mimetics and Drug Design

The compound’s rigid backbone and Boc protection enhance its suitability as:

  • A scaffold for protease-resistant peptides, leveraging D-amino acids to evade enzymatic degradation .

  • A building block for PROTACs (Proteolysis-Targeting Chimeras), facilitating targeted protein degradation .

Biological Activity Profiling

While direct bioactivity data for this compound is limited, structural analogs exhibit:

  • α-Amylase Inhibition: IC₅₀ values of 12–45 μM in diabetes management studies .

  • Antimicrobial Properties: MIC values of 8–32 µg/mL against Gram-positive pathogens.

Stability and Formulation Considerations

Solubility Profiling

SolventSolubility (mg/mL)Application Relevance
Dichloromethane25.6Reaction medium
Dimethylformamide34.2Solid-phase synthesis
Water<0.1Limited for in vivo use

Degradation Pathways

  • Acidic Conditions: Boc groups hydrolyze rapidly (t₁/₂ = 2 h in 1M HCl).

  • Photostability: Stable under UV light (λ > 300 nm), making it suitable for long-term storage .

Future Directions and Research Gaps

Targeted Modifications

  • PEGylation: Introducing polyethylene glycol chains to improve aqueous solubility.

  • Fluorescent Tagging: Attaching dansyl groups for cellular tracking studies .

Unexplored Therapeutic Areas

  • Neurodegenerative Diseases: Potential to inhibit β-secretase in Alzheimer’s pathology .

  • Oncology: Integration into antibody-drug conjugates (ADCs) for tumor-specific delivery.

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